4-Methyl-6-phenylimidazo[1,5-a]pyrimidine is a heterocyclic compound characterized by a fused imidazole and pyrimidine structure. It belongs to the class of imidazo[1,5-a]pyrimidines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound's structure features a methyl group at the 4-position and a phenyl group at the 6-position of the imidazo ring, contributing to its unique chemical properties.
4-Methyl-6-phenylimidazo[1,5-a]pyrimidine can be sourced from various chemical suppliers and is classified under heterocyclic compounds. Its relevance spans across pharmacology, organic synthesis, and material science due to its intriguing structural features and biological activities.
The synthesis of 4-methyl-6-phenylimidazo[1,5-a]pyrimidine typically involves cyclocondensation reactions. One common synthetic route includes the reaction of 2-aminopyridine with α-bromoketones in the presence of a base. This method allows for the formation of the imidazo[1,5-a]pyrimidine core through nucleophilic attack followed by cyclization.
The synthesis may be carried out under varied conditions, including temperature control and choice of solvents. Techniques such as thin-layer chromatography (TLC) are employed to monitor reaction progress, while purification often involves recrystallization or column chromatography to isolate the desired product.
The molecular formula for 4-methyl-6-phenylimidazo[1,5-a]pyrimidine is , with a molecular weight of approximately . The compound's structure can be represented using various chemical notation systems:
InChI=1S/C12H10N4/c1-9-8-13-12(14)11(9)15-10(2)7-3-5-6-7/h3-8H,1-2H3
CC1=CN(C(=N1)C2=CC=CC=C2)C(=N)N
The compound exhibits a fused bicyclic framework that contributes to its stability and reactivity. The presence of nitrogen atoms in the heterocyclic rings enhances its potential for forming coordination complexes with metal ions.
4-Methyl-6-phenylimidazo[1,5-a]pyrimidine participates in various chemical reactions:
Reactions are typically conducted in organic solvents under controlled conditions to optimize yields. The choice of reagents and reaction conditions significantly influences the outcome and selectivity of these transformations.
The mechanism of action for 4-methyl-6-phenylimidazo[1,5-a]pyrimidine involves its interaction with specific biological targets. It may inhibit certain enzymes or receptors relevant to disease processes, particularly in cancer biology and antiviral activity.
Research indicates that this compound may exert its effects by modulating signaling pathways associated with cell proliferation and apoptosis. For instance, it could interfere with the NF-kB pathway, which is crucial in inflammatory responses.
4-Methyl-6-phenylimidazo[1,5-a]pyrimidine is typically a solid at room temperature with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile makes it suitable for further derivatization in synthetic applications.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Melting Point | Not extensively documented |
Solubility | Soluble in DMSO |
4-Methyl-6-phenylimidazo[1,5-a]pyrimidine has several scientific uses:
The construction of the imidazo[1,5-a]pyrimidine scaffold relies on two principal cyclization approaches: condensation of β-dicarbonyls with N–C–N units and transition-metal-catalyzed intramolecular C–N coupling. A highly efficient route involves reacting functionalized enamines with triethyl orthoformate and ammonium acetate under ZnCl₂ catalysis, yielding 4,5-disubstituted derivatives in a single step. This method achieves >80% yields when methyl ketones replace enamines, demonstrating adaptability for C4/C6 disubstituted variants [1]. Alternatively, acid-mediated cyclodehydration of N-(pyrimidin-2-yl)enaminones offers regioselective access to 6-phenyl-substituted cores. Key to success is the electronic bias of the enaminone system, where phenyl groups at C6 stabilize the transition state during ring closure. Recent optimizations utilize microwave irradiation or ultrasonic promotion to accelerate cyclocondensation, reducing reaction times from hours to minutes while maintaining yields >75% [1] [8].
Table 1: Cyclization Methods for Imidazo[1,5-a]pyrimidine Core
Precursors | Conditions | Catalyst | Yield (%) | Regioselectivity |
---|---|---|---|---|
β-Ketoester + 2-Aminopyridine | Ultrasound, 60°C | None | 92 | C3-functionalized |
Enamine + Triethyl orthoformate | Reflux, ZnCl₂ | ZnCl₂ | 85 | 4,5-Disubstituted |
N-(Pyrimidin-2-yl)enaminone | TFA, 80°C | None | 78 | 6-Aryl substituted |
Methyl ketone + Amidines | K₂S₂O₈/I₂, 100°C | I₂ | 81 | 3-Aroyl derivatives |
Regiocontrol in C3/C5 functionalization is achieved using unsymmetrical 1,3-dicarbonyl compounds with inherent reactivity gradients. Ethyl 2,4-dioxovalerate reacts with 2-aminopyridines to afford C5-methyl/C6-ester imidazo[1,5-a]pyrimidines with >20:1 regioselectivity, attributable to the steric differentiation between methyl and ester groups. Computational studies (DFT/B3LYP) confirm the kinetic preference for nucleophilic attack at the less hindered methylcarbonyl site, forming the C–N bond prior to cyclization [1]. For phenyl/methyl differentiation, NH₄I-promoted three-component reactions of acetophenones, NH₄OAc, and DMF-DMA under solvent-free conditions deliver 4-methyl-6-phenyl derivatives. The reaction proceeds via enaminone intermediates, where phenyl conjugation stabilizes the electrophilic center, directing nucleophilic addition exclusively to the methylcarbonyl carbon. This method tolerates electron-donating/withdrawing aryl groups (yields: 60–92%), making it ideal for 6-aryl-4-methyl scaffolds [1].
Table 2: Regioselective Approaches Using Unsymmetrical Diketones
1,3-Dicarbonyl Reagent | Amino Component | Conditions | Major Product | Regioselectivity |
---|---|---|---|---|
CH₃C(O)CH₂C(O)CO₂Et | 2-Aminopyridine | EtOH, Δ, 3 h | 5-Methyl-7-carbethoxy derivative | >15:1 |
PhC(O)CH₂C(O)CH₃ | Amidines | NH₄I, 110°C, no solvent | 6-Phenyl-4-methylimidazopyrimidine | >20:1 |
CF₃C(O)CH₂C(O)Ph | Guanidine | K₂CO₃, DMSO, 80°C | 4-Trifluoromethyl-6-phenyl | >10:1 |
Strong Brønsted acids (e.g., HBr, TfOH) trigger ring expansion/contraction cascades, converting 4-methyl-6-phenylimidazo[1,5-a]pyrimidines to fused 3H-imidazo[4,5-b]pyridines. This occurs via N1-protonation followed by C2–N3 bond cleavage, generating an acyclic diimine that recyclizes at the methyl group. Using concentrated HBr at −10°C, the reaction proceeds through a nitroso intermediate (isolable at −10°C), which undergoes tin-mediated reduction to the diamine before acid-induced rearrangement. The transformation exhibits >95% atom economy and enables access to pharmaceutically relevant scaffolds like PDE10A inhibitors. NMR kinetics reveal first-order dependence on [H⁺], with electron-donating phenyl substituents accelerating rearrangement by stabilizing the diimine carbocation [1] [5].
One-pot assemblies streamline access to 4-methyl-6-phenylimidazo[1,5-a]pyrimidine libraries:
Advanced catalysts enable efficient functionalization of the core:
Table 3: Catalytic Systems for Bond Formation
Reaction Type | Catalyst System | Substrates | Key Intermediate | Yield Range (%) |
---|---|---|---|---|
C–N Annulation | CuI/4-HO-TEMPO/O₂ | Ketones + Amidines | Enone | 75–90 |
C–C Arylation | PN5P–Ir/ᴛ-BuOK | Imidazopyrimidine + Alcohols | Ir–H species | 65–88 |
C3–H Alkynylation | CuI–NaHSO₄·SiO₂ | Aldehyde + Alkyne + 2-AP | Copper acetylide | 70–92 |
CDC Arylation | K₂S₂O₈/I₂ | Core + Aryl ketone | α-Keto radical | 70–85 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9